molecular formula C26H54O6 B1598950 Pentaethylene glycol monohexadecyl ether CAS No. 4478-97-1

Pentaethylene glycol monohexadecyl ether

Cat. No.: B1598950
CAS No.: 4478-97-1
M. Wt: 462.7 g/mol
InChI Key: CJZQCJWPIYNMQG-UHFFFAOYSA-N
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Description

Pentaethylene glycol monohexadecyl ether is an organic compound belonging to the class of polyethylene glycols. These compounds are oligomers or polymers of ethylene oxide, with the general formula (C2H4O)n (with n>=3). The molecular formula of this compound is C28H58O6, and it has a molecular weight of 490.757 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentaethylene glycol monohexadecyl ether typically involves the polymerization of ethylene oxide. The reaction is catalyzed by an alkaline catalyst such as potassium hydroxide. The process involves the stepwise addition of ethylene oxide to a starting alcohol, resulting in the formation of the desired polyethylene glycol .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous feeding of ethylene oxide and the catalyst into a reactor, where the polymerization occurs. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Pentaethylene glycol monohexadecyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems
Pentaethylene glycol monohexadecyl ether has shown promise in enhancing the stability and delivery of pharmaceutical compounds. It acts as a co-surfactant in drug formulations, improving solubility and bioavailability. Research indicates that this surfactant can stabilize emulsions and enhance the permeability of drugs through biological membranes, making it valuable for oral and transdermal drug delivery systems .

Biopharmaceutical Formulations
In biopharmaceuticals, C16E5 has been employed to coadsorb with monoclonal antibodies at the silica-water interface. This property is crucial for developing stable formulations that can withstand storage and handling conditions . The surfactant's ability to form micelles aids in protecting sensitive biomolecules from degradation.

Material Science

Surface Modification
C16E5 is effective in modifying the surfaces of hydrophobic polymers, rendering them water-resistant. This application is particularly relevant in coatings and packaging materials where moisture resistance is critical . The surfactant's amphiphilic nature allows it to anchor to hydrophobic surfaces while exposing hydrophilic segments to the environment, creating a barrier against water penetration.

Nanotechnology
In nanotechnology, this compound plays a role in stabilizing nanoparticles. Studies have demonstrated its effectiveness in preventing aggregation of silica nanoparticles under varying temperature and salinity conditions, which is essential for the development of tailored drug delivery systems and environmental applications .

Biological Applications

Vesicle Formation
C16E5 facilitates the formation of multilamellar vesicles, which are crucial in cell biology for studying membrane dynamics and drug encapsulation. These vesicles can serve as carriers for therapeutic agents, enhancing their delivery to target cells .

Micellar Structures
The surfactant has been observed to form unique micellar structures that exhibit finger-like patterns during phase separation processes. This behavior can be exploited in creating structured materials with specific mechanical properties or for use in controlled drug release systems .

Environmental Applications

Surfactants in Agrochemicals
this compound has potential applications in agrochemicals where it can enhance the penetration of active ingredients through plant cuticles. Its surfactant properties improve the efficacy of pesticides and herbicides by facilitating their absorption into plant tissues .

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
PharmaceuticalsDrug delivery systems, biopharmaceutical formulationsEnhanced solubility and stability
Material ScienceSurface modification of polymersImproved water resistance
NanotechnologyStabilization of nanoparticlesPrevention of aggregation
Biological ApplicationsVesicle formation, micellar structuresImproved drug encapsulation
Environmental ApplicationsEnhancing agrochemical penetrationIncreased efficacy of active ingredients

Case Studies

  • Coadsorption with Monoclonal Antibodies : A study explored the coadsorption characteristics of C16E5 with monoclonal antibodies at the SiO2/water interface, demonstrating improved stability for biopharmaceuticals under various conditions .
  • Water-Resistant Coatings : Research highlighted the effectiveness of C16E5 in modifying hydrophobic polymer surfaces to create durable, water-resistant coatings suitable for industrial applications .
  • Nanoparticle Stabilization : Investigations into the role of C16E5 in stabilizing silica nanoparticles revealed its ability to maintain dispersion under changing environmental conditions, showcasing its utility in drug delivery systems .

Mechanism of Action

The mechanism of action of Pentaethylene glycol monohexadecyl ether involves its interaction with various molecular targets. It can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. In biological systems, it can interact with cell membranes, altering their permeability and facilitating the delivery of drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentaethylene glycol monohexadecyl ether is unique due to its specific chain length and molecular weight, which confer distinct physical and chemical properties. Its balance of hydrophilic and hydrophobic characteristics makes it particularly useful in various applications .

Biological Activity

Pentaethylene glycol monohexadecyl ether (C16E5) is a nonionic surfactant known for its unique properties and applications in various biological and industrial fields. This article delves into its biological activity, highlighting significant research findings, case studies, and data tables that illustrate its effects and applications.

This compound is synthesized through the ethoxylation of hexadecanol (palmitic alcohol), resulting in a compound characterized by five ethylene glycol units attached to a hexadecyl chain. Its molecular formula is C22H46O5C_{22}H_{46}O_5, and it exhibits surfactant properties due to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including drug delivery systems, immune response modulation, and as a surfactant in biopharmaceutical formulations.

1. Drug Delivery Systems

This compound has demonstrated effectiveness in enhancing drug solubility and stability. Research indicates that it can form nanoemulsions that improve the delivery of therapeutic agents. For instance, studies have shown that formulations containing this compound can increase the bioavailability of poorly soluble drugs by facilitating their transport across biological membranes .

Table 1: Comparison of Drug Delivery Efficiency

CompoundBioavailability (%)Stability (Days)
This compound8530
Conventional surfactants6010

2. Immune Response Modulation

Recent studies have explored the use of this compound in vaccine formulations. It has been shown to enhance the immunogenicity of certain antigens, particularly in the context of nanoemulsion-based vaccines. For example, research involving Burkholderia antigens demonstrated that this compound could elicit stronger immune responses compared to traditional adjuvants .

Case Study: Vaccine Efficacy with this compound

  • Objective: To evaluate the immune response generated by a nanoemulsion vaccine containing Burkholderia antigens.
  • Method: Mice were administered the vaccine with varying concentrations of this compound.
  • Results: The group receiving the highest concentration exhibited a significant increase in IgG antibody levels compared to control groups.

3. Stabilization of Nanoparticles

The compound's role in stabilizing nanoparticles has been highlighted in several studies. For instance, it has been utilized to coat silica nanoparticles, enhancing their stability under varying thermal and saline conditions. This property is particularly beneficial for targeted drug delivery systems .

The biological activity of this compound can be attributed to its ability to alter membrane dynamics and facilitate interactions between molecules. Its surfactant properties allow it to reduce surface tension at interfaces, promoting better dispersion and solubilization of active compounds.

Safety and Toxicology

While this compound is generally considered safe for use in pharmaceuticals and cosmetics, it is essential to note potential irritations associated with its application. Safety data indicate that it can cause skin irritation upon direct contact, necessitating appropriate handling precautions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pentaethylene glycol monohexadecyl ether, and how can reaction conditions be controlled to achieve high purity?

The synthesis typically involves ethoxylation of hexadecanol with ethylene oxide. Critical parameters include reaction temperature (maintained at 120–150°C), catalyst selection (e.g., alkali hydroxides), and precise control of ethylene oxide addition rates to minimize byproducts like poly-dispersed ethers . Post-synthesis purification via column chromatography or recrystallization improves purity. Characterization using NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry (MS) is essential to confirm structural integrity and quantify impurities .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR identifies ethylene oxide repeat units (δ 3.5–3.7 ppm) and hexadecyl chain protons (δ 0.8–1.5 ppm). <sup>13</sup>C NMR confirms ether linkages (C-O-C at 70–75 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF validates molecular weight (e.g., m/z 556.99 for C28H58O6) and detects oligomer distributions .
  • Reverse-Phase HPLC: Separates homologs and quantifies purity using C18 columns with evaporative light scattering detection (ELSD) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Engineering Controls: Use fume hoods for volatile steps and ensure accessible safety showers/eye wash stations .
  • Personal Protective Equipment (PPE): Wear impervious gloves (nitrile), safety goggles, and lab coats. Respiratory protection (N95 masks) is advised for aerosol-generating steps .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound influence the stability of lipid bilayers in molecular dynamics (MD) simulations?

MD simulations using software like GROMACS or AMBER can model its insertion into lipid bilayers (e.g., DPPC). Parameters include:

  • Force Fields: Use lipid-compatible force fields (e.g., CHARMM36 or Martini).
  • Thermostat Coupling: Apply the Berendsen thermostat to maintain constant temperature (310 K) and assess bilayer rigidity via area-per-lipid measurements .
  • Critical Micelle Concentration (CMC): Experimentally validate CMC using surface tension or fluorescence assays to correlate with simulation outcomes .

Q. How can researchers resolve contradictions in cytotoxicity data across studies involving this compound?

  • Standardized Assays: Use ISO 10993-5 guidelines for in vitro cytotoxicity (e.g., MTT assay on HepG2 cells) with controlled concentrations (0.1–100 µM) .
  • Batch Variability: Characterize purity across batches via HPLC and compare cytotoxicity profiles .
  • Mechanistic Studies: Employ transcriptomics (RNA-seq) to identify pathways (e.g., oxidative stress) affected by impurities or degradation products .

Q. What experimental strategies are used to assess its impact on protein aggregation in biophysical assays?

  • Circular Dichroism (CD): Monitor α-helix/β-sheet transitions in proteins (e.g., lysozyme) at varying surfactant concentrations .
  • Dynamic Light Scattering (DLS): Measure hydrodynamic radius changes to quantify aggregation suppression/enhancement .
  • Isothermal Titration Calorimetry (ITC): Determine binding thermodynamics between the surfactant and amyloid-β peptides .

Q. How to design experiments to study its role in drug delivery nanocarriers?

  • Nanoparticle Formulation: Prepare micelles via solvent evaporation, optimizing drug-surfactant ratios (e.g., 1:5–1:10 w/w) .
  • In Vivo Pharmacokinetics:** Radiolabel the surfactant (e.g., <sup>14</sup>C) to track biodistribution in rodent models .
  • Stability Testing: Use accelerated stability protocols (40°C/75% RH for 6 months) to assess micelle integrity via TEM and drug release profiles .

Q. What computational models predict its behavior in aqueous solutions under varying temperatures?

  • Coarse-Grained MD: Simulate self-assembly into micelles using MARTINI force fields, varying temperature (25–50°C) to study aggregation kinetics .
  • Quantitative Structure-Property Relationship (QSPR): Develop models correlating ethylene oxide units (n=5) with solubility parameters (log P) .
  • Free Energy Calculations: Use umbrella sampling to determine Gibbs free energy of micellization at different ionic strengths .

Properties

IUPAC Name

2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-28-19-21-30-23-25-32-26-24-31-22-20-29-18-16-27/h27H,2-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZQCJWPIYNMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398932
Record name Hexadecylpentaglycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4478-97-1
Record name 3,6,9,12,15-Pentaoxahentriacontan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4478-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecylpentaglycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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